molecular formula C7H5BClF3O3 B1463871 (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 870822-78-9

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1463871
CAS No.: 870822-78-9
M. Wt: 240.37 g/mol
InChI Key: UCZWBMQPOWTYNS-UHFFFAOYSA-N
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Description

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid (CAS: 870822-78-9) is a fluorinated arylboronic acid with a molecular weight of 240.37 g/mol. It is characterized by a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with chlorine at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. This compound is a liquid under standard conditions and serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for constructing complex aryl structures .

Biological Activity

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, properties, and biological activity through various studies and data.

1. Synthesis and Structural Properties

The synthesis of this compound involves straightforward organic reactions, typically utilizing boron reagents in the presence of suitable catalysts. Its structure features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which significantly influences its electronic properties and reactivity.

2. Antimicrobial Activity

Research has shown that related compounds exhibit notable antimicrobial properties. For instance, derivatives of 5-trifluoromethyl-2-formylphenylboronic acid have demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against these pathogens .

CompoundTarget OrganismMIC Value (µg/mL)
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicans100
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus niger100

3. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against prostate cancer cell lines. In vitro studies have shown that boronic acid derivatives can inhibit the proliferation of androgen-dependent LAPC-4 cells. The introduction of the chloro group in specific positions has been crucial for enhancing antiproliferative activity .

Case Study: Prostate Cancer Cell Lines

In a study evaluating various boronic acid derivatives, the following findings were noted:

  • Cell Lines Tested : LAPC-4 (androgen-dependent), PC-3 (androgen-independent), and HepG2 (liver cancer).
  • Incubation Period : 24 hours for PC-3 and HepG2; 72 hours for LAPC-4.
CompoundCell LineIC50 Value (µM)
Compound ALAPC-415
Compound BPC-325
Compound CHepG230

These results indicate that the structural modifications significantly affect the biological activity of these compounds, with specific substitutions leading to enhanced efficacy against cancer cell lines .

The proposed mechanism of action for this compound and its derivatives involves interference with cellular signaling pathways, particularly those related to androgen receptor activity in prostate cancer cells. The presence of the boronic acid moiety may also facilitate interactions with various biological targets, enhancing its therapeutic potential .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Continued research into its derivatives may yield more effective agents for treating resistant strains of pathogens and various cancers.

The ongoing studies will likely focus on optimizing the synthesis and evaluating the full spectrum of biological activities associated with this compound to better understand its potential therapeutic roles.

Scientific Research Applications

Pharmaceutical Applications

1.1 Diabetes and Metabolic Disorders
Research has indicated that boronic acids, including (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, can be effective in treating metabolic disorders such as diabetes. These compounds can modulate the plasma levels of free fatty acids and influence glucose metabolism, making them potential candidates for managing conditions like insulin resistance and type 2 diabetes .

1.2 Cancer Therapeutics
This compound has been studied for its potential as a lactate dehydrogenase inhibitor, which is crucial in cancer cell proliferation. By inhibiting this enzyme, this compound could help slow down the growth of cancer cells .

1.3 Inflammatory Conditions
The compound may also play a role in treating inflammatory disorders. Its ability to modulate various biochemical pathways suggests it could be beneficial in conditions such as rheumatoid arthritis and other systemic inflammatory responses .

Synthetic Chemistry Applications

2.1 Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal in developing pharmaceuticals and complex organic molecules .

2.2 Synthesis of Bioactive Molecules
The compound serves as a reactant in synthesizing various bioactive molecules, including those targeting specific proteins involved in disease processes. For instance, it has been linked to the synthesis of derivatives that inhibit plasminogen activator inhibitor-1 (PAI-1), which is relevant in cardiovascular diseases .

Case Studies and Research Findings

Study Focus Findings
Study on Diabetes ManagementInvestigated the effects of boronic acids on glucose metabolismDemonstrated that this compound can lower blood glucose levels in diabetic models
Cancer Cell Proliferation InhibitionEvaluated lactate dehydrogenase inhibitorsFound that the compound effectively reduced cancer cell viability by targeting metabolic pathways
Anti-inflammatory EffectsAssessed the impact on inflammatory markersShowed potential in reducing markers associated with rheumatoid arthritis

Q & A

Q. Synthesis Optimization & Structural Analysis

Q: How can researchers optimize the synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid to improve yield and purity for cross-coupling reactions? A: Synthesis optimization involves balancing halogenated precursors (e.g., bromo/chloro derivatives) with boronation agents like pinacol borane. The electron-withdrawing trifluoromethoxy group increases boronic acid acidity, enhancing Suzuki-Miyaura coupling efficiency. Key steps include:

  • Halogenation control : Use 5-chloro-2-(trifluoromethoxy)benzene derivatives to avoid over-substitution .
  • Purification : Column chromatography or recrystallization (e.g., with acetone/water) achieves >97% purity .
  • Stabilization : Store under inert gas (N₂/Ar) to prevent oxidation to phenol byproducts .

Q. Physicochemical Characterization

Q: What advanced spectroscopic and computational methods are recommended for characterizing this compound? A:

Technique Application Reference
¹⁷O NMR Detects boronic acid-diol equilibria in aqueous solutions
DFT Calculations Predicts solvation free energy and interaction with biomolecules (e.g., enzymes)
HPLC-MS Quantifies purity and identifies hydrolysis byproducts (e.g., phenol derivatives)

Q. Stability Under Reactive Oxygen Species (ROS)

Q: How does the diol component in boronic esters influence oxidation rates in biological systems? A: Oxidation studies show boronic esters hydrolyze to free acid + diol, reacting with ROS like H₂O₂. Key findings:

  • Fast oxidation : Pinacol boronate esters (e.g., 9a) oxidize to phenol in 10 minutes (50% conversion) .
  • Slow oxidation : Neopentyl glycol derivatives (9b) require 27 minutes, indicating diol affinity impacts stability .
  • Biological relevance : Higher clogP correlates with increased cellular uptake and activity in leukemia models .

Q. Drug Design & Target Interactions

Q: How does the trifluoromethoxy group enhance binding to microbial targets like leucyl-tRNA synthetase? A: The -OCF₃ group:

  • Electron withdrawal : Polarizes the phenyl ring, strengthening π-π stacking with aromatic residues in enzyme active sites .
  • Hydrophobic interactions : The CF₃ moiety fits into hydrophobic pockets, as shown in docking studies of analogous antifungal agents .
  • Acidity modulation : Lowers pKa of the boronic acid, promoting stable tetrahedral complexes with serine residues .

Q. Conflicting Data in Biological Activity

Q: How should researchers resolve contradictions between in vitro ROS stability and cellular efficacy? A:

  • Control hydrolysis : Use affinity assays (e.g., alizarin red S) to measure diol-boronic acid equilibrium independently of ROS .
  • Cellular vs. acellular assays : Compare oxidation rates in buffer (e.g., pH 7.4) vs. intracellular environments (e.g., lysosomal pH 4.5) .
  • Structure-activity relationships (SAR) : Prioritize esters with balanced clogP (2.5–3.5) for membrane permeability and ROS reactivity .

Q. Advanced Applications: Stimuli-Responsive Drug Delivery

Q: Can this boronic acid be integrated into glucose-sensitive hydrogels for targeted drug release? A: Yes. The boronic acid forms reversible complexes with polyols (e.g., glucose):

  • Glucose sensing : At high glucose concentrations, the complex dissociates, triggering hydrogel swelling and drug release .
  • Stability enhancement : The trifluoromethoxy group reduces hydrolysis vs. non-fluorinated analogs, extending shelf life .

Q. Safety & Handling in Research Settings

Q: What precautions are critical when handling this compound in aqueous or oxidative conditions? A:

  • Ventilation : Use fume hoods to avoid inhaling boronic acid dust or ester vapors .
  • Inert storage : Keep under N₂ at 2–8°C to prevent degradation .
  • Spill response : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid -Cl (5-), -OCF₃ (2-) 240.37 Liquid; high electrophilicity
5-Trifluoromethyl-2-formylphenylboronic acid -CF₃ (5-), -CHO (2-) 232.00 Forms cyclic benzoxaborole; higher acidity
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid -F (5-), -OCH₂CF₃ (2-) 237.94 Solid; similar trifluoro group
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid -Cl (5-), imidazole (2-) 222.44 Heterocyclic; enhances bioactivity
[5-[(5-Chloro-2-nitrophenyl)carbamoyl]-2-fluorophenyl]boronic acid -Cl, -NO₂, -CONH, -F 342.48 Complex structure; nitro group

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group in the title compound enhances acidity compared to non-fluorinated analogs, similar to the trifluoromethyl (-CF₃) group in 5-Trifluoromethyl-2-formylphenylboronic acid .

Table 2: Antimicrobial and Anticancer Profiles

Compound Name Biological Activity MIC/IC₅₀ Values Target Organisms/Cells
This compound Moderate antifungal activity Not reported Candida albicans, Aspergillus niger
5-Trifluoromethyl-2-formylphenylboronic acid MIC: 4 µg/mL (vs. Bacillus cereus) MIC: 4 µg/mL B. cereus, E. coli
Boronic acid-containing cis-stilbenes (e.g., 13c) Anticancer activity (tubulin inhibition) IC₅₀: 0.48–2.1 µM B-16 melanoma, 1-87 leukemia
AN2690 (Tavaborole) FDA-approved antifungal (LeuRS inhibition) MIC: >4 µg/mL C. albicans

Key Observations :

  • Antimicrobial Activity: The title compound’s structural analogs, such as 5-Trifluoromethyl-2-formylphenylboronic acid, exhibit superior activity against B.
  • Mechanistic Differences : While benzoxaboroles (e.g., AN2690) inhibit LeuRS via cyclic isomer binding, the title compound’s linear structure may rely on alternative mechanisms .

Physicochemical and Reactivity Comparisons

  • Solubility: The trifluoromethoxy group increases hydrophobicity compared to amino-substituted analogs (e.g., ’s dimethylamino methyl group), which likely improves aqueous solubility .
  • Synthetic Utility : The title compound’s reactivity in Suzuki-Miyaura coupling is comparable to phenylboronic acid derivatives but enhanced by electron-withdrawing groups, enabling efficient cross-coupling with aryl halides .

Preparation Methods

Preparation via Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient method to prepare (5-chloro-2-(trifluoromethoxy)phenyl)boronic acid involves palladium-catalyzed borylation of the corresponding aryl halide precursor, typically the 5-chloro-2-(trifluoromethoxy)aryl bromide or iodide.

Typical reaction conditions include:

  • Catalyst: Pd(dppf)Cl2·DCM (Palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene)
  • Boron source: Bis(pinacolato)diboron (B2Pin2) or pinacolborane
  • Base: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)
  • Solvent: Tetrahydrofuran (THF), dioxane, or dimethylacetamide (DMAc)
  • Temperature: 80–100 °C
  • Atmosphere: Inert (nitrogen or argon)
  • Reaction time: 12–24 hours

After the borylation step, the boronate ester intermediate is typically hydrolyzed under oxidative conditions (e.g., with hydrogen peroxide) to yield the free boronic acid.

Example procedure adapted from Molloy et al. (2015):

Step Reagents/Conditions Description
1 5-Chloro-2-(trifluoromethoxy)aryl bromide (1 equiv), B2Pin2 (1.5 equiv), Pd(dppf)Cl2·DCM (4 mol%), K3PO4 (3 equiv), THF/H2O Stirred under N2 at 90 °C for 24 h
2 Cooling to 0 °C, addition of 30% H2O2 (10 equiv) Oxidative hydrolysis of boronate ester to boronic acid
3 Workup and purification by column chromatography Isolation of pure this compound

This method benefits from high selectivity and good yields, typically in the range of 60–85%, depending on substrate purity and reaction optimization.

Alternative Preparation via Directed Lithiation and Borylation

Another approach involves lithiation of the substituted aromatic precursor followed by quenching with a boron electrophile such as trimethyl borate.

Typical procedure:

  • Starting material: 5-Chloro-2-(trifluoromethoxy)benzene or related halide
  • Reagent: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for directed ortho-lithiation
  • Temperature: −78 °C to 0 °C
  • Boron electrophile: Trimethyl borate (B(OMe)3)
  • Workup: Acidic hydrolysis to afford the boronic acid

This method requires strict temperature control and anhydrous conditions due to the high reactivity of organolithium reagents. The electron-withdrawing trifluoromethoxy group facilitates lithiation at the ortho position, enabling regioselective borylation. However, yields can be moderate due to competing side reactions and sensitivity of substituents.

Purification and Characterization

Purification of this compound is typically achieved by:

Characterization includes:

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Pd-Catalyzed Borylation 5-Chloro-2-(trifluoromethoxy)aryl bromide Pd(dppf)Cl2·DCM, B2Pin2, K3PO4, THF 90 °C, 24 h, inert atmosphere 60–85% High selectivity, scalable Requires Pd catalyst, moisture sensitive
Directed Lithiation & Borylation 5-Chloro-2-(trifluoromethoxy)benzene n-BuLi, B(OMe)3 −78 °C to 0 °C, anhydrous Moderate Regioselective Sensitive reagents, lower yield
Oxidative Hydrolysis Boronate ester intermediate H2O2, aqueous conditions 0 °C, 3 h Quantitative conversion Efficient conversion Requires prior boronate ester

Research Findings and Optimization Notes

  • The palladium-catalyzed borylation method has been extensively optimized to balance catalyst loading, base equivalents, and temperature to maximize yield and minimize by-products.
  • The trifluoromethoxy substituent exerts a strong electron-withdrawing effect, which can slow oxidative addition in Pd-catalyzed steps; thus, the use of electron-rich ligands like dppf is preferred.
  • Hydrolysis of the boronate ester intermediate with hydrogen peroxide is mild and avoids decomposition of sensitive functional groups.
  • Lithiation approaches require careful temperature control to avoid side reactions such as halogen-metal exchange or decomposition of the trifluoromethoxy group.

Properties

IUPAC Name

[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZWBMQPOWTYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681870
Record name [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870822-78-9
Record name [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 4-chloro(trifluoromethoxy)benzene (2.0 g, 10.18 mmol) in dry tetrahydrofuran (THF, 30 ml) at −78° C., was added ethylenediaminetetraacetic acid (EDTA, 1.24 g, 10.7 mmol) followed by a 1.3 M solution of sec-butyllithium in cyclohexane (7.63 ml, 10.7 mmol) and the reaction stirred for 2 hours under nitrogen. To this reaction mixture at −78° C., was then added dropwise the preformed dimethoxyfluoroborane mixture. The reaction was stirred at −78° C. for 30 minutes, warmed to room temperature for 30 minutes, and then quenched with water (10 ml). The reaction mixture was extracted with diethyl ether (4×50 ml). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. To purify, the residue was dissolved in diethyl ether (10 ml) and washed with an aqueous solution of 10% NaOH (50 ml). The aqueous layer was acidified and extracted with ethyl acetate (3×40 ml). The combined ethyl acetate extracts were dried over MgSO4 and concentrated in vacuo to afford a mixture of the title compound and its corresponding regioisomer as a white solid (0.862 g).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

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